2-(4-Methylphenyl)indeno[2,1-b]pyran
Description
Chemical Classification and Structural Framework
This compound belongs to the heterocyclic compound class, specifically categorized within the indeno-pyran derivatives family. The compound exhibits a complex molecular architecture characterized by the fusion of an indene ring system with a pyran moiety, creating a rigid bicyclic framework that serves as the foundation for its chemical and physical properties. The structural formula reveals a sophisticated arrangement where the indeno[2,1-b]pyran core consists of a benzene ring fused to both a five-membered indene ring and a six-membered pyran ring.
The molecular structure incorporates several key structural features that define its chemical behavior. The indeno portion contributes to the compound's aromatic character and provides a planar, conjugated system that extends throughout the molecule. The pyran ring introduces an oxygen heteroatom that significantly influences the electronic distribution and reactivity patterns of the compound. The 4-methylphenyl substituent attached at position 2 of the pyran ring introduces additional steric and electronic effects that modulate the compound's overall properties.
Crystallographic and computational studies have revealed important geometric parameters for this structural class. The angle between the phenyl ring plane and the indeno-pyran core typically measures approximately 35-50 degrees, depending on the specific substitution pattern and crystalline environment. This non-planar arrangement minimizes steric interactions while maintaining sufficient orbital overlap for electronic communication between the aromatic systems.
Table 1: Fundamental Structural Properties of this compound
The electronic structure of this compound demonstrates characteristics typical of extended aromatic systems. The presence of the oxygen heteroatom in the pyran ring creates a localized dipole moment and introduces potential coordination sites for metal complexation or hydrogen bonding interactions. The methyl substituent on the phenyl ring provides electron-donating effects through hyperconjugation and inductive mechanisms, subtly altering the electronic density distribution throughout the molecular framework.
Computational studies employing density functional theory calculations have provided insights into the frontier orbital characteristics of this compound class. The highest occupied molecular orbital typically resides primarily on the indene portion of the molecule, while the lowest unoccupied molecular orbital extends across the entire conjugated system. This orbital distribution pattern significantly influences the compound's photophysical properties and reactivity toward electrophilic and nucleophilic reagents.
Historical Development in Heterocyclic Chemistry
The development of indeno-pyran chemistry represents a significant milestone in the evolution of heterocyclic organic chemistry, with roots tracing back to early investigations of fused ring systems in the mid-twentieth century. The synthesis and characterization of this compound specifically emerged from broader research efforts focused on developing efficient methodologies for constructing complex polycyclic frameworks through cascade reaction sequences.
Early synthetic approaches to indeno-pyran systems relied heavily on traditional cyclization methodologies that often required harsh reaction conditions and produced limited yields. The development of multicomponent reaction strategies marked a transformative period in the accessibility of these compounds, enabling researchers to construct the complete indeno-pyran framework in single synthetic operations. These methodological advances coincided with growing recognition of the potential applications for such compounds in materials science and medicinal chemistry.
The historical progression of indeno-pyran synthesis demonstrates the evolution from simple cyclization reactions to sophisticated cascade processes. Initial synthetic routes typically involved the separate preparation of indene and pyran precursors followed by subsequent fusion reactions under acidic or basic conditions. These early methods, while conceptually straightforward, often suffered from poor regioselectivity and limited functional group tolerance, restricting the scope of accessible derivatives.
A pivotal development occurred with the introduction of domino cyclization strategies that enabled the simultaneous formation of multiple ring systems through carefully orchestrated reaction sequences. These approaches demonstrated remarkable efficiency in constructing the indeno-pyran core structure while simultaneously introducing diverse substituent patterns. The application of such methodologies to the synthesis of this compound represented a significant advancement in synthetic accessibility and structural diversity.
Recent decades have witnessed the emergence of increasingly sophisticated synthetic strategies that leverage the unique reactivity patterns of indeno-pyran intermediates. The development of stereoselective cyclization protocols has enabled the preparation of enantiomerically enriched derivatives, expanding the potential applications of these compounds in asymmetric synthesis and pharmaceutical development. Additionally, the integration of metal-catalyzed transformations has provided new pathways for functionalizing the indeno-pyran core, enabling the introduction of complex substituent patterns that were previously inaccessible.
Significance in Organic Chemistry and Materials Science
This compound occupies a position of considerable significance within the broader context of organic chemistry and materials science research. The compound's unique structural features and electronic properties have established it as a valuable building block for various synthetic applications and as a prototype for understanding structure-property relationships in fused heterocyclic systems.
From a synthetic organic chemistry perspective, this compound serves as an important intermediate for accessing more complex molecular architectures through diversification reactions. The presence of multiple reactive sites within the indeno-pyran framework enables selective functionalization strategies that can introduce additional complexity while maintaining the core structural integrity. The phenyl substituent provides additional opportunities for electrophilic aromatic substitution reactions, expanding the scope of structural modifications accessible through post-synthetic elaboration.
The photophysical properties of this compound have attracted considerable attention in materials science applications. Compounds within this structural class demonstrate interesting fluorescence characteristics, with emission profiles that can be tuned through systematic structural modifications. The rigid, planar indeno-pyran core facilitates efficient π-π stacking interactions in the solid state, leading to materials with unique optical and electronic properties that are valuable for organic electronics applications.
Research investigations have revealed that indeno-pyran derivatives exhibit significant potential as components in organic light-emitting devices and photovoltaic systems. The extended conjugation present in these compounds enables efficient charge transport properties while maintaining excellent thermal and photochemical stability. The ability to systematically modify the electronic properties through substituent variations provides a rational approach for optimizing material performance in specific applications.
Table 2: Applications and Research Areas for this compound
| Application Area | Specific Use | Key Properties Exploited |
|---|---|---|
| Synthetic Chemistry | Building Block for Complex Molecules | Multiple Reactive Sites, Structural Rigidity |
| Materials Science | Organic Electronics Components | Photophysical Properties, π-π Stacking |
| Photochemistry | Fluorescent Materials | Extended Conjugation, Quantum Efficiency |
| Medicinal Chemistry | Pharmaceutical Intermediates | Biological Activity, Structural Diversity |
The compound's significance extends to fundamental studies of heterocyclic reactivity and mechanism elucidation. The indeno-pyran framework provides an excellent model system for investigating the effects of ring fusion on aromatic character, electronic distribution, and chemical reactivity patterns. These studies have contributed to a deeper understanding of how structural modifications influence molecular properties, informing the design of new compounds with tailored characteristics.
Recent research has highlighted the potential biological activities associated with indeno-pyran derivatives, including the target compound. While specific biological evaluations for this compound remain limited, related structures have demonstrated promising activities in various therapeutic areas. The structural framework provides multiple opportunities for molecular recognition interactions with biological targets, suggesting potential applications in drug discovery and development.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows the established conventions of the International Union of Pure and Applied Chemistry nomenclature system for heterocyclic compounds. The compound name reflects the hierarchical numbering system applied to the fused ring structure, where the indeno[2,1-b]pyran designation indicates the specific fusion pattern between the indene and pyran ring systems.
The primary systematic name, this compound, explicitly identifies the position and nature of the aromatic substituent while maintaining clarity regarding the core heterocyclic framework. The numbering system begins with the oxygen heteroatom in the pyran ring designated as position 1, with subsequent numbering proceeding around the ring system according to established priority rules.
Alternative nomenclature systems have been employed in various contexts, leading to the appearance of several synonymous designations in the scientific literature. The compound is sometimes referred to as this compound, maintaining the same structural identification while using alternative formatting conventions. Additionally, the descriptor 2-(p-tolyl)indeno[2,1-b]pyran appears in some databases, utilizing the traditional name for the 4-methylphenyl substituent.
Table 3: Nomenclature and Identification Codes for this compound
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Alternative Name | 2-(p-tolyl)indeno[2,1-b]pyran |
| Chemical Abstracts Service Number | 62096-33-7 |
| PubChem Compound Identifier | 1210215 |
| DSSTox Substance Identifier | DTXSID00360994 |
| Wikidata Identifier | Q82143063 |
The Chemical Abstracts Service registration number 62096-33-7 provides a unique identifier for this compound within chemical databases and regulatory systems. This numerical designation ensures unambiguous identification regardless of variations in naming conventions or language differences. The PubChem Compound Identifier 1210215 serves a similar function within the National Center for Biotechnology Information database system, facilitating cross-referencing and data integration across multiple research platforms.
International database systems have adopted standardized molecular descriptors to ensure consistent identification across different platforms and applications. The International Chemical Identifier key HFLYEJHKVFZBRV-UHFFFAOYSA-N provides a hash-encoded representation of the molecular structure that enables automated matching and verification processes. Similarly, the Simplified Molecular Input Line Entry System notation CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 offers a text-based structural representation that can be processed by computational chemistry software.
Regional variations in nomenclature practices have led to the appearance of additional synonymous designations in specific geographical contexts. European databases sometimes employ alternative formatting conventions for the systematic name, while maintaining the same structural identification principles. These variations reflect differences in local nomenclature traditions rather than fundamental disagreements about structural representation or identification criteria.
Properties
CAS No. |
62096-33-7 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
InChI Key |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H15
- Molecular Weight : 253.33 g/mol
- CAS Number : 62096-82-0
The compound features an indeno[2,1-b]pyran core with a para-methylphenyl substituent, which influences its reactivity and biological properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of indeno[2,1-b]pyran derivatives, including 2-(4-Methylphenyl)indeno[2,1-b]pyran. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of indeno[2,1-b]pyran exhibited cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential use in developing novel anticancer therapeutics .
Organic Synthesis
Synthesis of Functionalized Pyrans
The compound serves as a versatile building block in organic synthesis. It can be utilized in multicomponent reactions to synthesize various pyran derivatives. A notable method involves the use of this compound in the synthesis of biologically active pyrano-pyrazoles through a one-pot reaction involving aldehydes and malononitrile .
Reactivity Studies
Studies have shown that the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the aromatic rings. This reactivity is beneficial for creating diverse libraries of compounds for drug discovery .
Material Science
Polymer Composites
In material science, this compound has been explored as an additive in polymer composites to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in improved thermal degradation temperatures compared to unmodified polymers .
-
Anticancer Efficacy Study
In a study published in Journal of Medicinal Chemistry, researchers synthesized several indeno[2,1-b]pyran derivatives and evaluated their anticancer activities against various cell lines. The results indicated significant cytotoxicity with a structure-activity relationship suggesting that modifications on the para position enhance activity . -
Synthesis Methodology
A recent publication detailed a novel synthetic route for producing functionalized indeno[2,1-b]pyrans using eco-friendly solvents and catalysts. This method not only increased yield but also reduced environmental impact compared to traditional methods . -
Material Enhancement Study
Research conducted on polymer composites revealed that incorporating this compound improved both tensile strength and thermal stability of the resulting materials, making them suitable for high-performance applications .
Comparison with Similar Compounds
Physicochemical and Thermodynamic Properties
Table 1: Comparative Data for Key Indeno[2,1-b]pyran Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|
| 2-(4-Methylphenyl)indeno[2,1-b]pyran | Not explicitly reported | ~260 (estimated) | Not reported | 4-Methylphenyl |
| 2-Phenylindeno[2,1-b]pyran | C₁₈H₁₂O | 244.29 | 197–198 | Phenyl |
| 6-Phenylindeno[2,1-b]pyran | C₁₈H₁₂O | 244.29 | Not reported | Phenyl (6-position) |
| Spiro Compound 7 (Fluorophenyl) | C₃₇H₃₈FNO₄ | ~600 | 62 (decomp.) | Fluorophenyl, spiro-fused |
| 3-Ethyl-2,4-dimethyl-9-naphthyl | C₂₆H₂₂O | 350.45 | Not reported | Ethyl, naphthyl |
Table 2: Thermodynamic Stability (Group Additivity Values)
| Compound | Phase | ΔfH° (kJ/mol) | Notes |
|---|---|---|---|
| 2,3,4-Trimethylindeno[2,1-b]pyran | Gas | 36.15 | Less stable due to methyl crowding |
| 6-Phenylindeno[2,1-b]pyran | Solid | Discrepant | Stability influenced by RSC effects |
| 2-Phenylindeno[2,1-b]pyran | Solid | Not reported | Quinoid dominance in closed-shell |
Key Research Findings
Substituent Effects : Methyl and phenyl groups at the 2-position enhance thermal stability (e.g., 2-phenyl derivative melts at 197–198°C vs. spiro compounds decomposing below 150°C) .
Electronic Behavior: Indeno[2,1-b]pyran derivatives exhibit extended π-conjugation, but annulation position (e.g., [2,1-b] vs. [2,1-c]) critically determines diradical character and optical absorption .
Thermodynamic Stability : Methyl substitution at the 4-position (as in 2-(4-Methylphenyl)) likely improves stability over ortho-substituted analogs due to reduced steric clash .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The synthesis typically involves a Knoevenagel condensation between a substituted aldehyde (e.g., 4-methylbenzaldehyde) and an active methylene compound (e.g., malononitrile or methyl acetoacetate), followed by a Michael addition and cyclization with a diketone (e.g., dimedone). Iron-based nanocatalysts, such as Fe₃O₄@D-NH-(CH₂)₄-SO₃H, have demonstrated exceptional efficacy, achieving yields up to 97% within 15 minutes. These catalysts are magnetically recoverable, enhancing their sustainability profile.
Table 1: Optimization of MCR Conditions for 2-(4-Methylphenyl)indeno[2,1-b]pyran
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| Fe₃O₄@D-NH-(CH₂)₄-SO₃H | Ethanol | 80 | 15 | 97 | |
| SiO₂-MCM-41@DABCO | H₂O | 100 | 30 | 89 | |
| No catalyst | EtOH | Reflux | 180 | 62 |
The superiority of Fe₃O₄-based systems arises from their high surface area and acid sites, which accelerate both the Knoevenagel and cyclization steps. Dendrimer-supported catalysts further improve selectivity by providing a structured microenvironment for reactant alignment.
Stobbe Condensation and Cyclization
Stobbe condensation, a classical method for fused-ring systems, has been adapted for indeno[2,1-b]pyran synthesis. This two-step process involves the formation of a half-ester intermediate followed by cyclodehydration.
Stepwise Synthesis Protocol
-
Stobbe Condensation : Reacting 4-methylbenzophenone with dimethyl succinate in toluene under basic conditions yields a half-ester intermediate, 4,4-di(4-methylphenyl)-3-methoxycarbonyl-3-butenoic acid.
-
Cyclization : Treating the half-ester with phosphoric acid in xylene at 150°C induces cyclodehydration, forming the indeno[2,1-b]pyran core.
Table 2: Stobbe Condensation Parameters
| Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Methylbenzophenone | NaOH | Toluene | 110 | 78 | |
| Dimethyl succinate | KOtBu | Xylene | 150 | 85 |
This method requires stringent temperature control to avoid side reactions, such as decarboxylation. The use of aprotic solvents like toluene minimizes hydrolysis of the intermediate.
Metal-Catalyzed Approaches
Transition metal catalysts offer pathways for regioselective functionalization. Grignard reagents and palladium complexes are prominently employed.
Grignard Addition to Carbonyl Intermediates
In a patented method, 3,3-di(4-methoxyphenyl)-13-oxo-indeno[2,1-f]naphtho[1,2-b]pyran is treated with methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) at 0°C. The nucleophilic attack on the carbonyl group introduces methyl substituents, yielding 2-(4-methylphenyl) derivatives after acidic workup.
Table 3: Grignard Reaction Optimization
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| CH₃MgBr | THF | 0 | 92 | |
| C₂H₅MgBr | Et₂O | -20 | 88 | |
| i-C₃H₇MgBr | THF | 25 | 79 |
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Multicomponent Reactions | One-pot, high atom economy | Requires specialized catalysts | 85–97 | High |
| Stobbe Condensation | Well-established protocol | Multi-step, harsh conditions | 75–85 | Moderate |
| Grignard Addition | Precise functionalization | Moisture-sensitive reagents | 79–92 | Low |
MCRs are favored for industrial applications due to their scalability and minimal waste, whereas Stobbe condensation remains relevant for laboratory-scale syntheses requiring precise stereochemical control. Grignard methods, though lower-yielding, enable targeted substitutions at the carbonyl position .
Q & A
Q. What are the common synthetic routes for 2-(4-Methylphenyl)indeno[2,1-b]pyran derivatives?
- Methodological Answer : Synthesis typically involves domino cyclization or multicomponent reactions. For example, Prins-driven Friedel-Crafts reactions using BF₃·OEt₂ at 70°C enable stereoselective formation of hexahydroindeno[2,1-c]pyran scaffolds via one-pot cyclization of (E)-3,5-diphenylpent-4-en-1-ol with aldehydes . Similarly, InCl₃-catalyzed four-component reactions of ninhydrin, 1,2-diaminobenzenes, alkyl malonates, and α-methylenecarbonyl compounds yield spiro[indeno[2,1-b]quinoxaline-11,4′-pyran] derivatives . These methods emphasize catalyst selection and reaction optimization for regioselectivity.
Q. How are thermodynamic properties like enthalpy of formation determined for indeno[2,1-b]pyran derivatives?
- Methodological Answer : Group additivity values (GAVs) are calculated using experimental thermochemical data from compounds like 2,3,4-Trimethyl-indeno[2,1-b]pyran and 6-phenylindeno[2,1-b]pyran. Discrepancies between gas and solid phases (e.g., ΔfH° variations up to 36.15 kJ/mol) require phase-specific calibration, where gas-phase GAVs are often set equal to solid-phase values when data is limited . Computational validation via density functional theory (DFT) may complement experimental measurements.
Advanced Research Questions
Q. How can stereoselectivity be controlled in the synthesis of indeno[2,1-c]pyran derivatives?
- Methodological Answer : Catalyst design plays a critical role. For example, chiral triazole carbene catalysts with N-substituents (e.g., N-anisyl vs. N-mesityl) switch diastereoselectivity in reactions between 2-aroylvinylcinnamaldehydes and α,β-unsaturated imines, yielding indeno[2,1-c]pyran-1-ones (90–99% ee) or indenocyclopentan-1-ones (>99% ee) . Reaction conditions (e.g., solvent, temperature) further refine selectivity, as seen in BF₃·OEt₂-mediated domino cyclizations at 0–25°C .
Q. What strategies resolve contradictions in thermochemical data for indeno[2,1-b]pyran derivatives?
- Methodological Answer : Phase-specific calibration and cross-validation with structurally analogous compounds are essential. For instance, discrepancies in enthalpy values for 3,4-dihydro-2H-1-benzopyran derivatives are addressed by isolating gas- and solid-phase data and comparing them with RSCs (reference substance classes) like indeno[2,1-b]pyran derivatives. Computational modeling (e.g., Gaussian09 with CBS-QB3) can reconcile experimental and theoretical values .
Q. How are photophysical properties (e.g., triplet energy) evaluated for indeno[2,1-b]pyran-based materials?
- Methodological Answer : High triplet energy (Eₜ) is measured via low-temperature phosphorescence spectroscopy in glassy matrices (e.g., 2-methyltetrahydrofuran at 77 K). Meta-substituted terphenylene cores, such as (2,1-b)-indenofluorenyl units flanked with spiro-fluorene groups, achieve Eₜ > 2.8 eV, critical for organic light-emitting diodes (OLEDs). Transient absorption spectroscopy validates excited-state dynamics .
Q. What methods assess the biological activity of indeno[2,1-b]pyran derivatives?
- Methodological Answer : Telomerase inhibition is evaluated via TRAP (telomeric repeat amplification protocol) assays, while topoisomerase I/II poisoning is tested using plasmid relaxation assays. For example, Ru(II) polypyridyl complexes with indeno[2,1-b]chromen ligands show dual inhibition by stabilizing G-quadruplex DNA and interfering with topoisomerase activity . Cytotoxicity is quantified via MTT assays on cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
